molecular formula C10H10N2O2S B3011015 (3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one CAS No. 517870-49-4

(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one

Cat. No. B3011015
CAS RN: 517870-49-4
M. Wt: 222.26
InChI Key: ARKHOGKKTJFRSB-SREVYHEPSA-N
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Description

“(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one” is a chemical compound with the molecular formula C10H10N2O2S . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazin-2-one ring with a thiophen-2-yl group and an ethylidene group attached to it . The exact spatial arrangement of these groups would depend on the specific isomer .


Physical And Chemical Properties Analysis

This compound has a molar mass of 222.26 g/mol . The predicted density is 1.379±0.06 g/cm3 and the predicted boiling point is 468.3±45.0 °C .

Scientific Research Applications

Chemistry and Synthesis

  • (3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one is involved in various chemical syntheses and reactions. For instance, it is used in the decyclization of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates when reacted with secondary amines (Vasileva et al., 2018). This shows its role in complex organic reactions and potential applications in developing novel organic compounds.

Antimicrobial Activity

  • Derivatives of (3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one have been studied for their antimicrobial properties. Compounds synthesized from this molecule have shown inhibitory activities against various bacterial strains, such as P. aeruginosa, S. aureus, E. coli, and C. albicans (Mishra & Chundawat, 2019). This suggests its potential use in the development of new antimicrobial agents.

Anticonvulsant Activity

  • Some derivatives of this compound have been synthesized and tested for anticonvulsant activity. These studies reveal that certain derivatives can be effective in seizure models, indicating potential applications in the treatment of epilepsy (Kamiński et al., 2011).

Photoluminescence Properties

  • Coordination polymers derived from (3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one have been shown to exhibit photoluminescence properties (Yu et al., 2006). These properties could be leveraged in materials science, particularly in the development of new luminescent materials.

Antidepressant and Antianxiety Activity

  • Studies on certain derivatives indicate potential antidepressant and antianxiety activities. These findings open up possibilities for their use in psychiatric medication (Kumar et al., 2017).

Allosteric Enhancers

  • Piperazine derivatives of (3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one are being explored as allosteric enhancers of the A1 adenosine receptor (Romagnoli et al., 2008). This highlights its potential applications in neuropharmacology.

Antimycobacterial Activity

  • Novel derivatives of this compound have shown significant antimycobacterial activity against Mycobacterium tuberculosis (Marvadi et al., 2019). This suggests a potential role in developing treatments for tuberculosis.

Insecticidal Applications

  • Some derivatives based on this compound have been synthesized and found to have insecticidal activities, indicating a potential application in agriculture (Cai et al., 2010).

Bioinorganic Chemistry

  • Complexes of Co(II) with Schiff bases derived from (3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one have been synthesized and show antimicrobial activities, contributing to bioinorganic chemistry (Singh et al., 2009).

properties

IUPAC Name

(3Z)-3-(2-oxo-2-thiophen-2-ylethylidene)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c13-8(9-2-1-5-15-9)6-7-10(14)12-4-3-11-7/h1-2,5-6,11H,3-4H2,(H,12,14)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKHOGKKTJFRSB-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(=CC(=O)C2=CC=CS2)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)/C(=C/C(=O)C2=CC=CS2)/N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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